2-Bromo-5-nitro-1,3,4-thiadiazole

Overview

Description

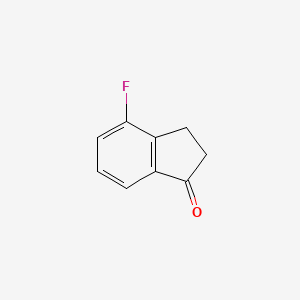

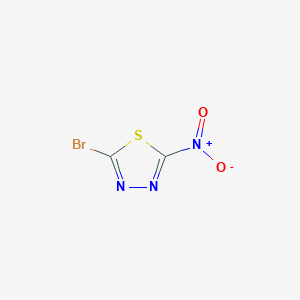

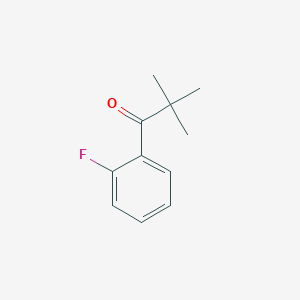

2-Bromo-5-nitro-1,3,4-thiadiazole is a chemical compound with the molecular formula C2BrN3O2S. It has a molecular weight of 210.01 . This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole can be achieved from 2-Amino-5-bromo-[1,3,4]thiadiazole . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitro-1,3,4-thiadiazole was studied using X-ray diffraction analysis and ab initio calculations . The structure’s geometry and physiochemical properties were investigated using DFT calculations .Chemical Reactions Analysis

Thiadiazoles, including 2-Bromo-5-nitro-1,3,4-thiadiazole, demonstrate unique chemical properties. They participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

2-Bromo-5-nitro-1,3,4-thiadiazole has a melting point of 102-103℃ and a boiling point of 367℃ . It has a density of 2.248 . The compound is generally stable under normal conditions .Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines. The nature of substituents on the thiadiazole ring is crucial for their activity .

Biological Molecule Preservation

Some derivatives are used as stabilizers and preserving agents for biological molecules and solutions, including antibodies and antisera .

Antimicrobial Agents

Newly synthesized 1,3,4-thiadiazole compounds have shown potential as antimicrobial agents in preliminary evaluations .

Chemical Synthesis

Thiadiazoles are used in chemical synthesis as intermediates for creating more complex compounds. For example, they can be involved in the preparation of biaryls via microwave-mediated Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

2-Bromo-5-nitro-1,3,4-thiadiazole, like other thiadiazole derivatives, has been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives are often associated with cancer pathogenesis .

Mode of Action

It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The compound’s interaction with its targets results in changes to the cellular environment, which can lead to a variety of downstream effects .

Biochemical Pathways

It is likely that the compound affects pathways related to cell growth and replication, given its potential anticancer properties

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may impact the bioavailability of the compound.

Result of Action

It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models . The compound’s interaction with its targets can lead to changes in cell growth and replication, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-nitro-1,3,4-thiadiazole can be influenced by various environmental factors. For instance, the reaction of thiadiazole derivatives in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent

Safety and Hazards

Future Directions

Thiadiazole derivatives, including 2-Bromo-5-nitro-1,3,4-thiadiazole, have shown potential in various fields, particularly in medicinal chemistry. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities . Future research could focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name |

2-bromo-5-nitro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSYAVGEQIGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480481 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitro-1,3,4-thiadiazole | |

CAS RN |

22758-10-7 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)